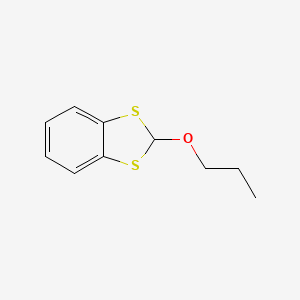
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of trifluoromethyl groups. These groups are known to enhance the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the heterocyclic core. One common method includes the nucleophilic substitution of chlorine atoms in precursor compounds with fluorine atoms, often facilitated by catalysts such as 18-crown-6 . Another approach involves the radical trifluoromethylation of benzene derivatives using reagents like CF3I and catalysts such as FeSO4 or ferrocene in dimethylsulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, sensors, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing a similar thiazole ring structure but without the trifluoromethyl groups.
Oxazoles: Heterocyclic compounds with an oxygen atom in the ring instead of sulfur.
Selenazoles: Similar to thiazoles but with a selenium atom in place of sulfur.
Uniqueness
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. These groups also contribute to its distinct biological activities, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
57014-95-6 |
|---|---|
Formule moléculaire |
C10H5F6NS |
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
4-phenyl-2,2-bis(trifluoromethyl)-1,3-thiazete |
InChI |
InChI=1S/C10H5F6NS/c11-9(12,13)8(10(14,15)16)17-7(18-8)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
IMWHEDPSXRLIPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(S2)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


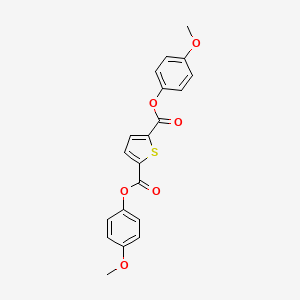
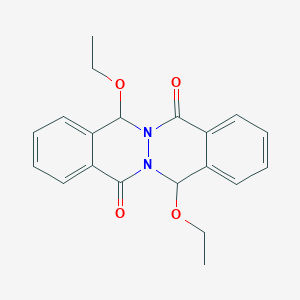
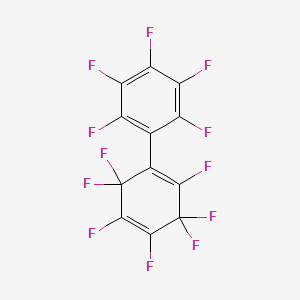
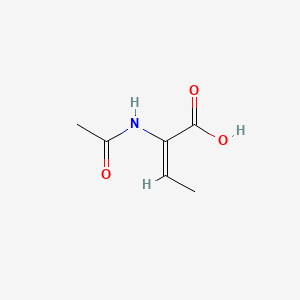

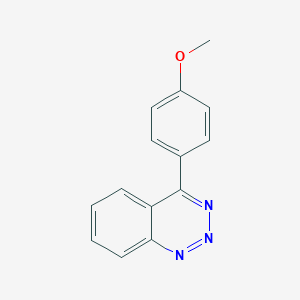
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
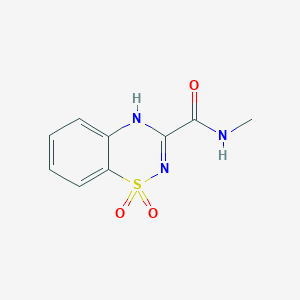
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
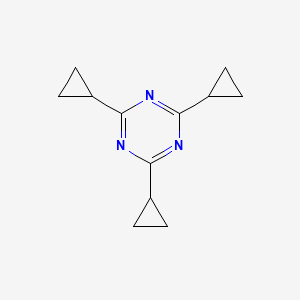
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
